1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1)
Description
The compound 1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1) is a hydrochloride salt featuring a structurally complex scaffold. Its core consists of:
- A 4-fluorophenyl group attached to a butanone moiety.
- A 4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridine ring system, which combines benzofuran and pyridine motifs with a methyl substituent.
- A hydrogen chloride counterion, enhancing solubility and stability.
This compound is likely synthesized via multi-step reactions, including cyclization to form the benzofuropyridine ring and coupling reactions (e.g., Suzuki-Miyaura) to integrate the fluorophenyl group.
Properties
CAS No. |
54996-00-8 |
|---|---|
Molecular Formula |
C22H23ClFNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H22FNO2.ClH/c1-15-13-24(12-4-6-20(25)16-8-10-17(23)11-9-16)14-19-18-5-2-3-7-21(18)26-22(15)19;/h2-3,5,7-11,15H,4,6,12-14H2,1H3;1H |
InChI Key |
OHZLHKNCSNWMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=C1OC3=CC=CC=C23)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuro-pyridinyl intermediate, followed by the introduction of the fluorophenyl group and the butanone moiety. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the butanone moiety to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Compared to chromenone-pyrazolopyrimidine hybrids (e.g., ), the absence of a sulfonamide group may reduce metabolic liability but limit solubility.
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogues:
Notes:
- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogues like .
- The benzofuropyridine core may confer greater thermal stability than piperazine derivatives .
Pharmacological Profile
- Benzofuropyridine/pyrimidine systems : Often associated with kinase inhibition (e.g., cyclin-dependent kinases) or serotonin receptor modulation .
- Fluorophenyl groups : Common in CNS drugs (e.g., antipsychotics) for enhanced blood-brain barrier penetration .
- Piperazine analogues : Typically exhibit dopamine or serotonin receptor affinity, but the target compound’s fused ring system may shift selectivity toward other targets .
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